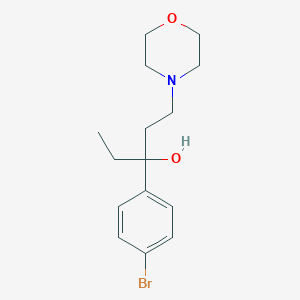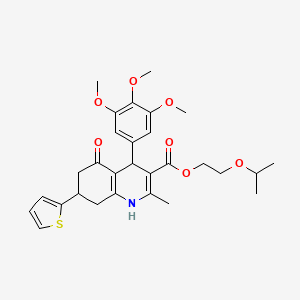![molecular formula C24H17ClN2O6S B11090079 4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11090079.png)
4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-3-[5-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid core, a furan ring, and a thiazolidine ring
Preparation Methods
The synthesis of 4-CHLORO-3-[5-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of a Lewis acid catalyst with strong oxidation properties, such as CeCl3, to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like Zn and HCO2NH4.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and furan moieties. Common reagents and conditions used in these reactions include p-toluenesulfonic acid in toluene for substitution reactions, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-CHLORO-3-[5-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 4-CHLORO-3-[5-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID exerts its effects involves interactions with molecular targets and pathways. The compound may act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-3-[5-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID include:
2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic Acid: This compound has a similar benzoic acid core but different substituents, leading to different chemical properties and applications.
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: Another compound with a similar core structure but different functional groups, affecting its reactivity and use.
The uniqueness of 4-CHLORO-3-[5-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17ClN2O6S |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-[3-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H17ClN2O6S/c1-13-3-2-4-15(9-13)26-21(28)12-27-22(29)20(34-24(27)32)11-16-6-8-19(33-16)17-10-14(23(30)31)5-7-18(17)25/h2-11H,12H2,1H3,(H,26,28)(H,30,31)/b20-11+ |
InChI Key |
CAXWMSYKTSJJMR-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B11090007.png)
![1-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11090013.png)

![2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11090031.png)
![N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090038.png)
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11090044.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11090058.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11090064.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B11090065.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B11090067.png)

